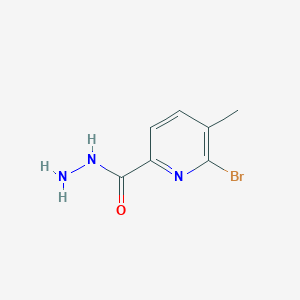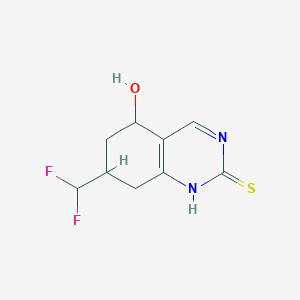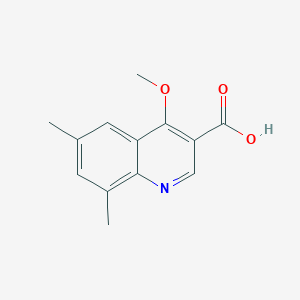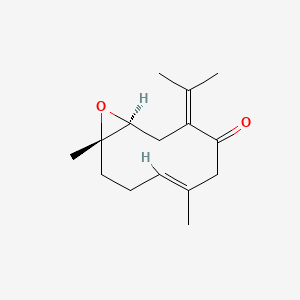
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C7H14BrNOSi It is a derivative of butanenitrile, where a bromine atom is attached to the fourth carbon, and a trimethylsilyl group is attached to the oxygen on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 4-bromobutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Bromobutanenitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or crystallization, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, cyanides, or thiols.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Primary amines are the major products.
Applications De Recherche Scientifique
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can act as a protecting group for the hydroxyl functionality, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain contexts.
3-((Trimethylsilyl)oxy)butanenitrile: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both the bromine atom and the trimethylsilyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
125945-89-3 |
|---|---|
Formule moléculaire |
C7H14BrNOSi |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
4-bromo-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C7H14BrNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3 |
Clé InChI |
JFKCKWJWGWUZEO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(CC#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




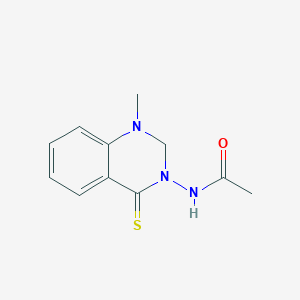

![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
